molecular formula C15H14BrN3O B5626693 2-(3-BROMOPHENYL)-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

2-(3-BROMOPHENYL)-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B5626693
M. Wt: 332.19 g/mol
InChI Key: NOCIFYQJAYPCPI-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a propyl chain in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with propylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with a suitable diketone or diester to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(3-BROMOPHENYL)-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The bromophenyl group and the pyrazolo[1,5-a]pyrimidine core can bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to therapeutic effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents.

    Imidazo[1,2-a]pyrimidines: These compounds also share a similar heterocyclic structure but have different chemical properties and biological activities.

Uniqueness

2-(3-BROMOPHENYL)-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to the presence of the bromophenyl group and the propyl chain, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(3-bromophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-2-4-12-8-15(20)19-14(17-12)9-13(18-19)10-5-3-6-11(16)7-10/h3,5-9,18H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCIFYQJAYPCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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